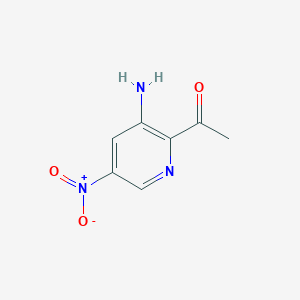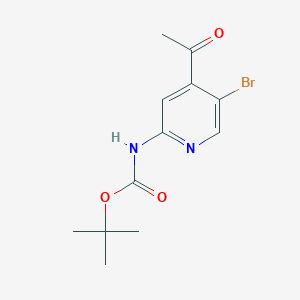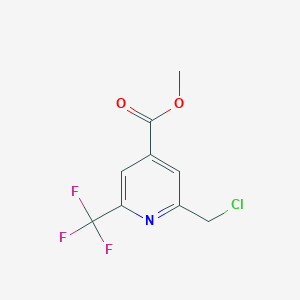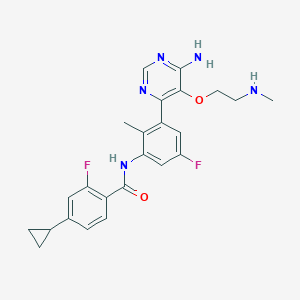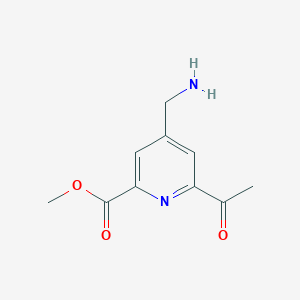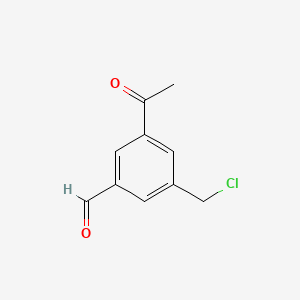
3-Acetyl-5-(chloromethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-5-(chloromethyl)benzaldehyde is an organic compound with the molecular formula C10H9ClO2 and a molecular weight of 196.63 g/mol It is a derivative of benzaldehyde, featuring both an acetyl group and a chloromethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(chloromethyl)benzaldehyde typically involves the chloromethylation of 3-acetylbenzaldehyde. This can be achieved through the reaction of 3-acetylbenzaldehyde with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the chloromethyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-5-(chloromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: 3-Acetyl-5-(carboxymethyl)benzoic acid.
Reduction: 3-Acetyl-5-(hydroxymethyl)benzyl alcohol.
Substitution: 3-Acetyl-5-(substituted methyl)benzaldehyde derivatives.
Aplicaciones Científicas De Investigación
3-Acetyl-5-(chloromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-5-(chloromethyl)benzaldehyde involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The acetyl and aldehyde groups can also participate in various chemical reactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloromethylbenzaldehyde: Lacks the acetyl group, making it less versatile in certain reactions.
3-Acetylbenzaldehyde: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
5-Chloromethyl-2-hydroxybenzaldehyde: Contains a hydroxyl group, which can influence its chemical behavior and applications.
Uniqueness
3-Acetyl-5-(chloromethyl)benzaldehyde is unique due to the presence of both the acetyl and chloromethyl groups, which provide a combination of reactivity and versatility not found in the similar compounds listed above. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of organic molecules.
Propiedades
Fórmula molecular |
C10H9ClO2 |
|---|---|
Peso molecular |
196.63 g/mol |
Nombre IUPAC |
3-acetyl-5-(chloromethyl)benzaldehyde |
InChI |
InChI=1S/C10H9ClO2/c1-7(13)10-3-8(5-11)2-9(4-10)6-12/h2-4,6H,5H2,1H3 |
Clave InChI |
XIDDTPNLXILZRI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1)C=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


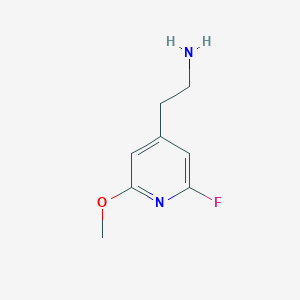
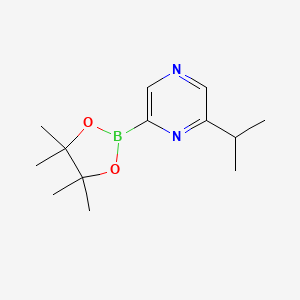

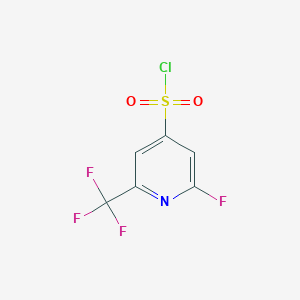
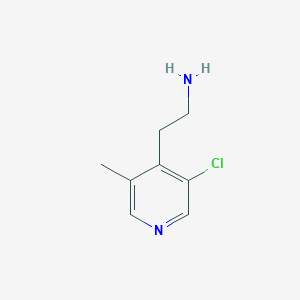
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B14853572.png)

